molecular formula C22H31NO4 B13826342 StearidonicAcidN-Succinimide

StearidonicAcidN-Succinimide

Katalognummer: B13826342
Molekulargewicht: 373.5 g/mol
InChI-Schlüssel: ANGVBRBDKGAMLQ-LTKCOYKYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Stearidonic acid N-succinimide is a compound that combines the properties of stearidonic acid and succinimide Stearidonic acid is an omega-3 fatty acid, while succinimide is a cyclic imide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of stearidonic acid N-succinimide involves the reaction of stearidonic acid with succinimide. One common method is the dehydrogenative coupling of diols and amines to form cyclic imides, which can be catalyzed by a manganese pincer complex . Another method involves the iodine radical-initiated cascade cyclization of 1,6-enynes in the presence of iodine under mild conditions .

Industrial Production Methods

Industrial production methods for stearidonic acid N-succinimide are not well-documented. the principles of green chemistry and atom economy are often applied to ensure environmentally friendly and efficient production processes.

Analyse Chemischer Reaktionen

Types of Reactions

Stearidonic acid N-succinimide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Stearidonic acid N-succinimide has several scientific research applications:

    Chemistry: It is used in organic synthesis as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of stearidonic acid N-succinimide involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to stearidonic acid N-succinimide include:

Uniqueness

Stearidonic acid N-succinimide is unique due to its combination of omega-3 fatty acid properties and cyclic imide structure. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.

Eigenschaften

Molekularformel

C22H31NO4

Molekulargewicht

373.5 g/mol

IUPAC-Name

(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate

InChI

InChI=1S/C22H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3/b4-3-,7-6-,10-9-,13-12-

InChI-Schlüssel

ANGVBRBDKGAMLQ-LTKCOYKYSA-N

Isomerische SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)ON1C(=O)CCC1=O

Kanonische SMILES

CCC=CCC=CCC=CCC=CCCCCC(=O)ON1C(=O)CCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.